molecular formula C13H14Cl2N2OS B3036100 1-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-1H-imidazole CAS No. 338967-17-2

1-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-1H-imidazole

Cat. No. B3036100
CAS RN: 338967-17-2
M. Wt: 317.2 g/mol
InChI Key: VJMANNGBHKPNRG-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-1H-imidazole (DIPIM) is an organic compound that has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases and conditions. DIPIM is a heterocyclic compound, which means it contains a ring of atoms with different elements in it. It has a unique structure and chemical properties that make it an interesting target for both medicinal and synthetic chemistry research.

Scientific Research Applications

1-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-1H-imidazole has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases and conditions. It has been found to have anti-inflammatory, anti-bacterial, anti-tumor, and anti-viral properties. It has also been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential to treat metabolic disorders such as diabetes and obesity.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-1H-imidazole is not completely understood. However, it is believed that this compound binds to specific receptors in the body, which then triggers a cascade of events that leads to the desired therapeutic effect. It is also believed that this compound may interact with certain enzymes and other proteins in the body, which can lead to the desired therapeutic effect.
Biochemical and Physiological Effects
This compound has been studied extensively for its potential therapeutic effects in the body. It has been found to have anti-inflammatory, anti-bacterial, anti-tumor, and anti-viral properties. It has also been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential to treat metabolic disorders such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-1H-imidazole in laboratory experiments include its high purity, low cost, and ease of synthesis. Additionally, it is non-toxic and has a low environmental impact. The main limitation of using this compound in laboratory experiments is its lack of water solubility, which can make it difficult to use in some experiments.

Future Directions

Future research on 1-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-1H-imidazole could focus on its potential as a therapeutic agent in the treatment of various diseases and conditions. Additionally, research could focus on its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on its potential to treat metabolic disorders such as diabetes and obesity. Additionally, research could focus on its potential to treat cancer and other diseases. Additionally, research could focus on its potential to be used as an industrial chemical or as a food additive. Finally, research could also focus on its potential to be used as a drug delivery system or as a drug-targeting agent.

properties

IUPAC Name

1-(2,4-dichloro-5-propan-2-yloxyphenyl)-2-methylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2OS/c1-8(2)18-12-7-11(9(14)6-10(12)15)17-5-4-16-13(17)19-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMANNGBHKPNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N2C=CN=C2SC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501156647
Record name 1-[2,4-Dichloro-5-(1-methylethoxy)phenyl]-2-(methylthio)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338967-17-2
Record name 1-[2,4-Dichloro-5-(1-methylethoxy)phenyl]-2-(methylthio)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338967-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2,4-Dichloro-5-(1-methylethoxy)phenyl]-2-(methylthio)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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